SPiDER-|AGal-1

説明

SPiDER-βGal is a β-galactosidase-activatable fluorescent probe designed for rapid, high-sensitivity detection of β-galactosidase (β-Gal) activity in live cells, fixed tissues, and fresh/frozen clinical specimens. Its mechanism involves enzymatic cleavage of a β-galactoside moiety, releasing a fluorescent product that covalently binds to intracellular proteins, ensuring signal retention and minimizing leakage . This probe is widely used in:

- Cancer diagnostics: Intraoperative detection of hepatocellular carcinoma (HCC) via topical application, achieving results within 10 minutes .

- Senescence detection: Quantification of senescence-associated β-galactosidase (SA-β-gal) activity in aging or stressed cells .

- Live-cell imaging: Compatibility with flow cytometry, confocal microscopy, and high-throughput screening .

特性

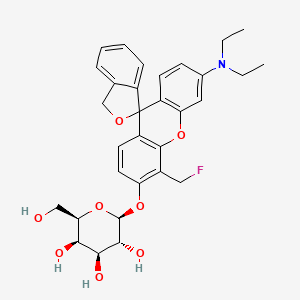

分子式 |

C31H34FNO8 |

|---|---|

分子量 |

567.6 g/mol |

IUPAC名 |

(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(fluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C31H34FNO8/c1-3-33(4-2)18-9-10-21-24(13-18)39-29-19(14-32)23(40-30-28(37)27(36)26(35)25(15-34)41-30)12-11-22(29)31(21)20-8-6-5-7-17(20)16-38-31/h5-13,25-28,30,34-37H,3-4,14-16H2,1-2H3/t25-,26+,27+,28-,30-,31?/m1/s1 |

InChIキー |

SVEDIEUQTRCORD-JGANWENXSA-N |

異性体SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CF)C6=CC=CC=C6CO3 |

正規SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)CF)C6=CC=CC=C6CO3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of SPiDER-|AGal-1 involves the synthesis of a fluorogenic probe that reacts with β-galactosidase to produce a fluorescent signal. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of SPiDER-|AGal-1 is synthesized through a series of organic reactions, including nucleophilic substitution and esterification.

Introduction of functional groups: Functional groups that enhance cell permeability and retention are introduced through additional chemical reactions.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield

Industrial Production Methods

Industrial production of SPiDER-|AGal-1 follows similar synthetic routes but on a larger scale. The process involves:

Batch synthesis: Large quantities of the core structure are synthesized in batch reactors.

Functionalization: Functional groups are introduced in subsequent steps, with careful control of reaction conditions to ensure consistency.

Purification and quality control: The final product undergoes rigorous purification and quality control to meet industry standards

化学反応の分析

Types of Reactions

SPiDER-|AGal-1 undergoes several types of chemical reactions, including:

Enzymatic reaction: The primary reaction involves β-galactosidase, which cleaves the compound to produce a fluorescent signal.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, affecting its fluorescence properties.

Substitution: Substitution reactions can modify the functional groups, altering the compound’s cell permeability and retention

Common Reagents and Conditions

β-galactosidase: The enzyme responsible for cleaving SPiDER-|AGal-1 to produce fluorescence.

Dimethyl sulfoxide (DMSO): A common solvent used in the preparation and storage of SPiDER-|AGal-1.

Hanks’ HEPES buffer: Used to maintain cell conditions during experiments

Major Products Formed

The major product formed from the enzymatic reaction of SPiDER-|AGal-1 with β-galactosidase is a fluorescent compound that can be detected using fluorescence microscopy or flow cytometry .

科学的研究の応用

SPiDER-|AGal-1 has a wide range of scientific research applications, including:

Chemistry: Used as a probe for detecting β-galactosidase activity in various chemical reactions.

Biology: Employed in live-cell imaging to study cellular processes and detect senescence-associated β-galactosidase activity.

Medicine: Utilized in fluorescence imaging for the rapid diagnosis of diseases such as hepatocellular carcinoma.

Industry: Applied in the development of diagnostic kits and research tools for studying cellular senescence and other biological processes .

作用機序

SPiDER-|AGal-1 exerts its effects through the following mechanism:

Enzymatic cleavage: The compound is cleaved by β-galactosidase, producing a fluorescent signal.

Fluorescence emission: The cleavage product emits fluorescence, which can be detected using appropriate filters and imaging techniques.

Intracellular retention: The compound’s design ensures high cell permeability and retention, allowing for effective labeling of live cells .

類似化合物との比較

Traditional Staining Agents: X-Gal

SPiDER-βGal eliminates the need for fixation and provides quantitative fluorescence data, unlike X-Gal, which relies on prolonged incubation and subjective colorimetric interpretation .

Fluorescent Probes: CBT-β-Gal4 and HMRef-βGal

| Probe | Sensitivity vs. SPiDER-βGal | Key Limitation |

|---|---|---|

| CBT-β-Gal4 | Comparable | Requires optimization for tissue use |

| HMRef-βGal | Lower signal | Unstable in frozen tissues |

While CBT-β-Gal4 matches SPiDER-βGal’s sensitivity in detecting DNA damage-induced β-Gal activity, it lacks versatility in tissue imaging . HMRef-βGal, though rapid, shows weaker fluorescence and instability in non-fresh specimens .

Clinical Imaging Agents: ICG and 5-ALA

| Parameter | ICG/5-ALA | SPiDER-βGal |

|---|---|---|

| Preparation | Preoperative administration | Immediate topical application |

| Diagnostic Speed | Hours | 10 minutes |

| Specificity | Moderate | 74.1–85.2% |

SPiDER-βGal outperforms indocyanine green (ICG) and 5-aminolevulinic acid (5-ALA) in HCC detection, eliminating preoperative preparation and delivering results with 85.2% sensitivity and 74.1% specificity within minutes .

gGlu-HMRG (pH-Dependent Probe)

| Parameter | gGlu-HMRG | SPiDER-βGal |

|---|---|---|

| Tissue Freshness | Requires fresh specimens | Compatible with frozen tissues |

| Signal Stability | pH-dependent | Covalent protein binding |

SPiDER-βGal’s covalent linkage to intracellular proteins ensures stable fluorescence even in frozen-thawed tissues, unlike gGlu-HMRG, which depends on physiological pH and degrades in non-fresh samples .

Key Research Findings

- HCC Detection: In 68 patient samples, SPiDER-βGal achieved an AUC of 0.864, with tumor fluorescence intensity surpassing non-tumor tissues within 2 minutes .

- Senescence Quantification : Cavtratin-treated cells showed a 19.1% increase in SPiDER-βGal-positive cells, confirming its reliability in senescence studies .

- Live-Cell Imaging : Demonstrated in Drosophila tissues and mouse organs without fixation, highlighting its versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。